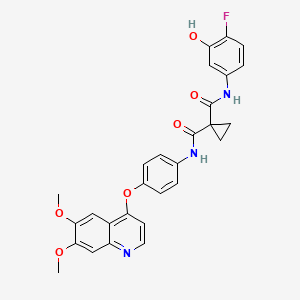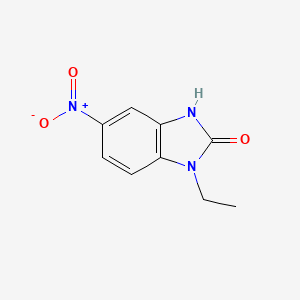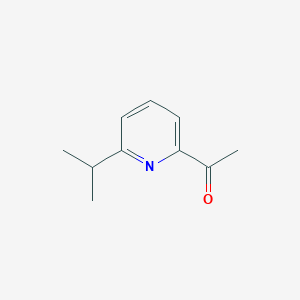
N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluoro-3-hydroxyphenyl)cyclopropane-1,1-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluoro-3-hydroxyphenyl)cyclopropane-1,1-dicarboxamide is a complex organic compound that features a quinoline moiety, a cyclopropane ring, and various functional groups. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluoro-3-hydroxyphenyl)cyclopropane-1,1-dicarboxamide typically involves multiple steps:
Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Cyclopropane Ring: This step might involve the use of diazo compounds and transition metal catalysts to form the cyclopropane ring.
Functional Group Modifications: Various functional groups such as methoxy, fluoro, and hydroxy groups are introduced through specific reactions like nucleophilic substitution or electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions could target the quinoline moiety or other aromatic rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to partially hydrogenated derivatives.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: Used in the development of new materials or as a catalyst in specific reactions.
作用机制
The mechanism of action of this compound would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The quinoline moiety, for example, is known to interact with DNA and enzymes involved in replication and transcription.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine.
Cyclopropane Derivatives: Compounds used in the synthesis of pharmaceuticals.
Fluoroaromatic Compounds: Often used in medicinal chemistry for their unique electronic properties.
Uniqueness
The uniqueness of N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluoro-3-hydroxyphenyl)cyclopropane-1,1-dicarboxamide lies in its combination of functional groups and structural motifs, which may confer specific biological activities and chemical reactivity.
For detailed and specific information, consulting scientific literature and databases is recommended
属性
CAS 编号 |
1628530-41-5 |
|---|---|
分子式 |
C28H24FN3O6 |
分子量 |
517.5 g/mol |
IUPAC 名称 |
1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluoro-3-hydroxyphenyl)cyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C28H24FN3O6/c1-36-24-14-19-21(15-25(24)37-2)30-12-9-23(19)38-18-6-3-16(4-7-18)31-26(34)28(10-11-28)27(35)32-17-5-8-20(29)22(33)13-17/h3-9,12-15,33H,10-11H2,1-2H3,(H,31,34)(H,32,35) |
InChI 键 |
ACPMVTQPBYQJIM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC(=C(C=C5)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12091088.png)
![Tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B12091096.png)

![2-Phenyl-4,6-bis[4-(9,9-diphenyl-9,10-dihydroacridine)-phenyl]pyrimidine](/img/structure/B12091100.png)
![5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine](/img/structure/B12091104.png)

![[2-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] 2-methylpropanoate](/img/structure/B12091116.png)





![benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate](/img/structure/B12091150.png)
![Benzeneacetonitrile, 2-methyl-alpha-[2-[[[(4-methylphenyl)sulfonyl]oxy]imino]-3(2H)-thienylidene]-](/img/structure/B12091152.png)
